molecular formula C16H14N6O2S B12160974 2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Cat. No.: B12160974
M. Wt: 354.4 g/mol
InChI Key: AIVBLUMRGPFOFH-UHFFFAOYSA-N
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Description

2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound that features a unique combination of thieno[2,3-d]pyrimidine and triazolo[4,3-a]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the triazolo[4,3-a]pyridine moiety. Key reagents and conditions include:

    Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under acidic or basic conditions.

    Introduction of Triazolo[4,3-a]pyridine Moiety: This can be achieved through nucleophilic substitution reactions, where the triazolo[4,3-a]pyridine is introduced using suitable halogenated intermediates.

    Final Coupling: The final step involves coupling the two moieties using amide bond formation techniques, often employing coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, altering cellular signaling.

    Interference with DNA/RNA: It may interact with nucleic acids, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is unique due to its specific combination of thieno[2,3-d]pyrimidine and triazolo[4,3-a]pyridine moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C16H14N6O2S/c23-14(9-21-10-18-15-11(16(21)24)5-8-25-15)17-6-4-13-20-19-12-3-1-2-7-22(12)13/h1-3,5,7-8,10H,4,6,9H2,(H,17,23)

InChI Key

AIVBLUMRGPFOFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CN3C=NC4=C(C3=O)C=CS4

Origin of Product

United States

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